molecular formula C17H18ClNO B11695909 N-(4-butylphenyl)-4-chlorobenzamide

N-(4-butylphenyl)-4-chlorobenzamide

Cat. No.: B11695909
M. Wt: 287.8 g/mol
InChI Key: NZNASHZGCBAHTO-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-4-chlorobenzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group linked to a 4-butylphenyl substituent via an amide bond. This compound is synthesized through reductive aminocarbonylation, as demonstrated in , yielding a white amorphous solid with a moderate yield of 55% .

Properties

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

N-(4-butylphenyl)-4-chlorobenzamide

InChI

InChI=1S/C17H18ClNO/c1-2-3-4-13-5-11-16(12-6-13)19-17(20)14-7-9-15(18)10-8-14/h5-12H,2-4H2,1H3,(H,19,20)

InChI Key

NZNASHZGCBAHTO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-butylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

Major Products Formed

    Substitution: Formation of N-(4-butylphenyl)-4-substituted benzamides.

    Oxidation: Formation of N-(4-butylphenyl)-4-chlorobenzoic acid.

    Reduction: Formation of N-(4-butylphenyl)-4-chlorobenzylamine.

    Hydrolysis: Formation of 4-chlorobenzoic acid and 4-butylaniline.

Scientific Research Applications

N-(4-butylphenyl)-4-chlorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-4-chlorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs of N-(4-butylphenyl)-4-chlorobenzamide, highlighting substituent variations and their impacts:

Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Properties/Activities Reference
This compound 4-butylphenyl 55 Not reported Moderate synthetic yield
N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide 3-benzyl-5-hydroxyphenyl 62 191.6–192.8 Hydroxyl group enhances polarity
4-Bromo-N-(2-nitrophenyl)benzamide 2-nitrophenyl, bromo Not reported Not reported Nitro group increases reactivity
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide 4-phenylthiazol-2-yl Not reported Not reported Anti-inflammatory (carrageenan assay)
N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide 4-chloro-2-methylphenyl, hydroxy Not reported Not reported Hydroxy group improves solubility
N-(4-(tert-butyl)phenyl)-4-chlorobenzamide 4-tert-butylphenyl 55 Not reported Bulkier tert-butyl alters steric effects

Key Observations :

  • Substituent Effects: Hydrophobic groups (e.g., butyl, tert-butyl) may enhance lipid solubility, influencing membrane permeability . Polar groups (e.g., hydroxyl, thiazole) improve water solubility but may reduce bioavailability due to increased polarity .
  • Synthesis Efficiency :
    • Yields for 4-chlorobenzamide derivatives vary widely (55–62%), influenced by substituent complexity and reaction conditions .
Anti-inflammatory Activity:
  • N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) : Exhibited significant anti-inflammatory effects in a carrageenan-induced rat paw edema model, attributed to the thiazole ring’s ability to modulate inflammatory pathways .
Antimicrobial Activity:
  • Platinum/Palladium Complexes of 4-chlorobenzamide : Demonstrated in vitro antibacterial and antifungal activity, outperforming reference drugs like ampicillin in some cases .
Structural-Activity Relationships (SAR):
  • Thiazole Derivatives : The incorporation of heterocyclic rings (e.g., thiazole) enhances biological activity by enabling π-π stacking or hydrogen bonding with target proteins .
  • Nitro and Bromo Substituents : These groups may increase cytotoxicity or reactivity, as seen in analogs like 4-bromo-N-(2-nitrophenyl)benzamide .

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